Pyruvaldehyde bis(thiosemicarbazone)

Antitumor Sex-linked pharmacology Bis(thiosemicarbazone)

Pyruvaldehyde bis(thiosemicarbazone) (PTS, also known as methylglyoxal bis(thiosemicarbazone)) is a synthetic bis(thiosemicarbazone) ligand with molecular formula C₅H₁₀N₆S₂, formed by condensation of pyruvaldehyde with two equivalents of thiosemicarbazide. The compound acts as a dianionic, tetradentate N₂S₂ chelator that forms stable, neutral, lipophilic complexes with divalent metal ions—most notably copper(II)—which is central to both its historical antitumor investigation and its modern use as a precursor to PET radiopharmaceuticals such as Cu(PTSM).

Molecular Formula C5H10N6S2
Molecular Weight 218.3 g/mol
CAS No. 6139-38-4
Cat. No. B1658550
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePyruvaldehyde bis(thiosemicarbazone)
CAS6139-38-4
Molecular FormulaC5H10N6S2
Molecular Weight218.3 g/mol
Structural Identifiers
SMILESCC(=NNC(=S)N)C=NNC(=S)N
InChIInChI=1S/C5H10N6S2/c1-3(9-11-5(7)13)2-8-10-4(6)12/h2H,1H3,(H3,6,10,12)(H3,7,11,13)/b8-2+,9-3+
InChIKeySTHSEWZEHYXRIB-CPJVMOPCSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Pyruvaldehyde Bis(thiosemicarbazone) (PTS, CAS 6139-38-4): A Foundational N2S2 Tetradentate Ligand Scaffold for Antitumor and Radiopharmaceutical Research


Pyruvaldehyde bis(thiosemicarbazone) (PTS, also known as methylglyoxal bis(thiosemicarbazone)) is a synthetic bis(thiosemicarbazone) ligand with molecular formula C₅H₁₀N₆S₂, formed by condensation of pyruvaldehyde with two equivalents of thiosemicarbazide [1]. The compound acts as a dianionic, tetradentate N₂S₂ chelator that forms stable, neutral, lipophilic complexes with divalent metal ions—most notably copper(II)—which is central to both its historical antitumor investigation and its modern use as a precursor to PET radiopharmaceuticals such as Cu(PTSM) [2][3]. Unlike the more widely studied N⁴-methyl analog PTSM (CAS 673-68-7), the parent PTS scaffold bears unsubstituted terminal amine groups that alter its metal-chelate lipophilicity, blood-brain barrier penetration, and intracellular reduction susceptibility, defining a distinct pharmacological profile [3].

Why Pyruvaldehyde Bis(thiosemicarbazone) Cannot Be Replaced by Other Bis(thiosemicarbazone) Ligands in Research Procurement


Bis(thiosemicarbazone) ligands are not functionally interchangeable. The pyruvaldehyde-derived PTS scaffold differs from diacetyl (ATS), glyoxal (GTS), and ethylglyoxal (ETS) backbones at the α-diketone or α-ketoaldehyde core, which dictates the reduction potential and intracellular stability of the metal complex [1]. Even within the pyruvaldehyde family, N⁴-substitution (e.g., –H in PTS vs. –CH₃ in PTSM vs. –(CH₃)₂ in PTSM₂) dramatically alters lipophilicity, blood-brain barrier penetration, cerebral retention kinetics, and human serum albumin binding [2][3]. Selecting a generic bis(thiosemicarbazone) without rigorous head-to-head validation therefore risks unpredictable pharmacokinetics, species-dependent protein binding artifacts, and loss of the specific biological activity (e.g., sex-linked antitumor efficacy or copper-dependent potentiation) documented for the unsubstituted PTS ligand [4].

Quantitative Differentiation Evidence: Pyruvaldehyde Bis(thiosemicarbazone) vs. Closest Analogs and Alternatives


Sex-Linked Antitumor Efficacy: PTS Exhibits Androgen-Dependent Tumor Inhibition Across Six Tumor Models—A Property Not Systematically Demonstrated for N⁴-Substituted Analogs

PTS (the uncomplexed free ligand) demonstrated significantly greater tumor-inhibitory activity in male rodents than in females across 6 distinct transplantable tumor lines (Sarcoma 180, Taper liver tumor, Carcinoma 1025, Sarcoma T241, Ridgway osteogenic sarcoma, Mecca lymphosarcoma, and Walker 256). Castration of male rats reduced efficacy to the level seen in females; testosterone administration restored full antitumor activity. This sex-linked effect was achieved without increased systemic toxicity [1]. The N⁴-methyl analog PTSM has not been shown to exhibit this androgen-dependent efficacy profile in comparable tumor panels, making PTS the ligand of choice for studies investigating hormone-dependent antitumor mechanisms [1].

Antitumor Sex-linked pharmacology Bis(thiosemicarbazone)

Copper-Dependent Potentiation: PTS Antitumor Activity Is Augmented by Dietary Copper Across 80% of Tested Tumor Systems

PTS was tested alone and in combination with dietary copper sulfate across 10 tumor systems. Potentiation of cancerostatic activity by copper occurred in 8 of the 10 systems, including Sarcoma 180, Taper liver tumor (solid and ascites), Carcinoma 1025, Sarcoma T241, Ridgway osteogenic sarcoma, Mecca lymphosarcoma, and Walker Carcinosarcoma 256 (including the established 7-day-old W256 and 4-day-old Taper liver ascites tumor) [1]. Copper ions appeared essential for PTS activity in the solid Taper liver tumor—a finding that is mechanistically specific to the unsubstituted PTS scaffold, which binds copper as a dianionic N₂S₂ ligand to form the neutral Cu(PTS) chelate. In contrast, the N⁴-methyl analog PTSM-A (the 'A' isomer) is less potent as a free ligand in the absence of exogenous copper and does not exhibit the same breadth of copper-dependent potentiation across tumor panels [1][2].

Copper potentiation Antitumor Metal chelation

Cerebral Retention Kinetics: Unsubstituted Cu(PTS) Shows Intermediate BBB Penetration but Prolonged Brain Retention Compared to Cu(PTSM2)

In a systematic SAR study of 17 ⁶⁷Cu-labeled bis(thiosemicarbazone) complexes, Cu[R(1)TS] (unsubstituted thiosemicarbazone, where R(1) = Me for pyruvaldehyde) consistently penetrated the blood-brain barrier less efficiently than its N⁴-methyl (R(1)TSM) and N⁴-dimethyl (R(1)TSM₂) counterparts at 1 min post-injection, but exhibited prolonged cerebral retention comparable to Cu[R(1)TSM] due to susceptibility to reductive decomposition by intracellular sulfhydryl groups. In contrast, the more reduction-inert Cu[R(1)TSM₂] complexes cleared relatively rapidly from the brain [1]. This creates a functional differentiation: Cu(PTS) provides intermediate initial uptake with sustained tissue retention, Cu(PTSM) provides high initial uptake with microsphere-like trapping, and Cu(PTSM₂) provides high initial uptake with rapid washout—each suited to distinct pharmacokinetic applications [1][2].

PET imaging Brain perfusion Copper radiopharmaceuticals

Human Serum Albumin Binding Affinity: Cu(PTSM) Binds HSA 9.7-Fold More Tightly Than Cu(ETS)—Species-Dependent Binding Dictates Imaging Agent Selection

Quantitative ultrafiltration studies reveal that Cu(PTSM) (the copper complex of pyruvaldehyde bis(N⁴-methylthiosemicarbazone), which shares the pyruvaldehyde core with PTS) binds human serum albumin with exceptionally high affinity: at 40 mg/mL HSA, the non-albumin-bound ('free') fraction is only 4.0 ± 0.1% [1]. This is 1.3-fold tighter binding than Cu(ATSM) (5.3 ± 0.2% free), the diacetyl-based hypoxia-selective analog, and 9.7-fold tighter than Cu(ETS) (38.6 ± 0.8% free), the ethylglyoxal-based analog. Crucially, this strong HSA interaction is species-dependent: Cu(PTSM) binding to dog, rat, baboon, and porcine albumins is markedly weaker than to HSA, whereas Cu(ETS) binding is relatively species-independent [1][2]. The structural basis for this species selectivity resides in the IIA binding pocket of HSA and is disrupted when substituents bulkier than a methyl group appear on the imine carbons of the chelate backbone [2].

Protein binding PET radiopharmaceuticals Species-dependent pharmacokinetics

Cobalt(III) Bis(thiosemicarbazone) Complex Cellular Uptake: PTS-Based Complexes Show Significantly Lower Intracellular Accumulation Than ATS, Defining Scaffold-Specific Drug Delivery Profiles

A systematic comparison of nine cobalt(III) bis(thiosemicarbazone) complexes, [Co(BTSC)(L)₂]NO₃, where BTSC = diacetyl bis(thiosemicarbazone) (ATS), pyruvaldehyde bis(thiosemicarbazone) (PTS), or glyoxal bis(thiosemicarbazone) (GTS) and L = NH₃, imidazole, or benzylamine, revealed that both cellular uptake and cytotoxicity were significantly affected by the identity of the equatorial BTSC ligand [1]. Complexes of ATS were taken up much more effectively than those of PTS and GTS. Cytotoxicity correlated with the uptake efficiency of the free ligand. Under hypoxic conditions, only minor differences in activity and uptake were observed across the series. Treatment with the copper-depleting agent tetrathiomolybdate decreased cytotoxicity of all complexes, indicating a copper-dependent mechanism of action [1]. Complex stability in phosphate-buffered saline was dictated primarily by the axial ligand L (NH₃ > imidazole > benzylamine), not by the BTSC backbone [1].

Cobalt anticancer complexes Cellular uptake Structure-activity relationship

Evidence-Anchored Application Scenarios for Pyruvaldehyde Bis(thiosemicarbazone) (PTS, CAS 6139-38-4)


Androgen-Dependent Antitumor Mechanism Studies: PTS as a Sex-Linked Pharmacological Probe

Investigators studying hormone-dependent antitumor mechanisms require PTS specifically because the sex-linked efficacy profile—greater tumor inhibition in male rodents, activity abolished by castration and restored by testosterone—has been documented across 6 transplantable tumor lines [1]. This phenotype is not reproduced by the N⁴-methyl analog PTSM, making PTS the mandatory ligand scaffold for any experimental protocol where androgen modulation of drug response is the endpoint.

Copper-Dependent Prodrug Development: PTS as a Copper-Chelation-Dependent Antitumor Scaffold

PTS is unique among bis(thiosemicarbazones) for the breadth of its documented copper-dependent antitumor activity: dietary CuSO₄ potentiates cancerostatic efficacy in 80% (8/10) of tested tumor systems, and copper is essential for activity against solid Taper liver tumor [1]. This makes PTS the scaffold of choice for copper-prodrug strategies where pharmacological activity is gated by host copper status or exogenous copper supplementation.

PET Perfusion Tracer Development: Cu(PTS) Provides a Pharmacokinetically Distinct Alternative to Cu(PTSM) and Cu(PTSM₂)

In radiopharmaceutical development programs requiring a copper-labeled brain perfusion tracer with intermediate blood-brain barrier penetration and sustained tissue retention, Cu(PTS) offers a pharmacokinetic profile distinct from both Cu(PTSM) (high uptake, microsphere-like trapping) and Cu(PTSM₂) (high uptake, rapid clearance) [1][2]. Procurement of PTS as the precursor ligand is necessary because the unsubstituted terminal amine governs the reduction susceptibility that determines tissue residence time.

Species-Translation Pharmacology: Cu(PTSM) Requires the Pyruvaldehyde Backbone for High-Affinity, Species-Dependent HSA Binding

For studies involving translational PET imaging from animal models to humans, the pyruvaldehyde-derived Cu(PTSM) exhibits 96% HSA binding (4.0% free fraction), which is 9.7-fold tighter than the ethylglyoxal analog Cu(ETS) [1]. This species-dependent binding to Sudlow Site IIA of HSA must be quantitatively accounted for in biodistribution modeling; Cu(ETS) cannot serve as a surrogate because its albumin binding is species-independent and much weaker [1][2]. The pyruvaldehyde backbone is therefore essential for protocols where HSA interaction is part of the pharmacokinetic model.

Quote Request

Request a Quote for Pyruvaldehyde bis(thiosemicarbazone)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.